trans-Cypermethrin D6 (dimethyl D6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

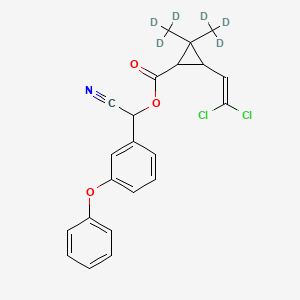

trans-Cypermethrin D6 (dimethyl D6) is a stable isotope-labeled analog of the synthetic pyrethroid insecticide trans-Cypermethrin. Its molecular formula is C₂₂H₁₃Cl₂D₆NO₃, with a molecular weight of 422.33 g/mol and CAS number 82523-65-7 . Deuterium atoms are incorporated at the dimethyl groups of the cyclopropane ring, making it a critical internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is widely used to quantify trace levels of cypermethrin in environmental, food, and biological samples, compensating for matrix effects and ensuring analytical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin D6 involves the deuteration of trans-CypermethrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of trans-Cypermethrin D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: trans-Cypermethrin D6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, polar solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

trans-Cypermethrin D6 (dimethyl D6) is a stable isotope-labeled compound used as a reference standard in analytical chemistry, particularly for the analysis of food and beverages . It is a form of cypermethrin, a synthetic pyrethroid insecticide . The applications of trans-Cypermethrin D6 (dimethyl D6) are primarily in scientific research, focusing on the detection, quantification, and impact assessment of cypermethrin in various biological and environmental matrices.

Analytical Standard

trans-Cypermethrin D6 (dimethyl D6) is used as an analytical standard for quantifying cypermethrin in food and beverage analysis . Stable isotope-labeled compounds like trans-Cypermethrin D6 (dimethyl D6) are essential for accurate quantification in mass spectrometry-based methods due to their similar chemical behavior but different mass, which allows them to be distinguished from the target analyte .

Environmental Impact Studies

Cypermethrin, the non-labeled form, is a широко применяемый insecticide, and its impact on the environment and living organisms has been extensively studied . While the search results do not detail specific studies using trans-Cypermethrin D6 (dimethyl D6), the broader research on cypermethrin highlights potential areas where this labeled compound could be applied:

- Biodegradation Studies: Cypermethrin can be degraded by microorganisms . Labeled trans-Cypermethrin D6 (dimethyl D6) could be used to trace the degradation pathways and products of cypermethrin in soil and water, providing insights into its environmental fate.

- Bioaccumulation Studies: Cypermethrin isomers can accumulate in aquatic organisms . trans-Cypermethrin D6 (dimethyl D6) could help quantify the bioaccumulation rates and mechanisms in fish and other aquatic species, assessing the potential risks to the food chain.

- Neurotoxicity Research: Cypermethrin is known to have neurotoxic effects . Labeled trans-Cypermethrin D6 (dimethyl D6) could be used in in vitro and in vivo studies to investigate the metabolic pathways and mechanisms of neurotoxicity, potentially leading to a better understanding of its effects on the nervous system.

Data Table

Mechanism of Action

The mechanism of action of trans-Cypermethrin D6 is similar to that of trans-Cypermethrin. It acts on the nervous system of pests by disrupting the normal function of sodium channels. This disruption leads to prolonged nerve impulses, causing paralysis and eventually death of the pest. The deuterated form, trans-Cypermethrin D6, is used in research to study these mechanisms in greater detail due to its enhanced stability and traceability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trans-Cypermethrin D6 belongs to the pyrethroid class, characterized by their cyclopropane carboxylic acid structure and synthetic modifications for enhanced insecticidal activity. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

trans-Permethrin D6 (dimethyl D6)

- Molecular Formula : C₂₁H₂₀Cl₂O₃ (with deuterium at dimethyl groups)

- Molecular Weight : 397.32 g/mol

- CAS Number : 82523-59-9

- Key Differences: Lacks the cyano group (-CN) present in cypermethrin, reducing mammalian toxicity. Degrades faster in acidic and alkaline soils due to its trans-isomer configuration, similar to trans-Cypermethrin D6 . Used as an internal standard for permethrin quantification in environmental monitoring .

trans-Cyfluthrin D6 (2,2-dimethyl D6)

- Molecular Formula: Not fully specified (contains fluorine substituents)

- Key Differences :

trans-Deltamethrin D6 (dimethyl D6)

- Molecular Formula: C₂₂H₁₉Br₂NO₃ (deuterated)

- Molecular Weight : 511.24 g/mol

- Used in resistance studies due to its high insecticidal activity .

Comparative Data Table

*Estimated based on non-deuterated cyfluthrin.

Analytical and Environmental Insights

Degradation Pathways :

- Detection Sensitivity: Deuterated compounds like trans-Cypermethrin D6 exhibit a +6 mass shift in MS, eliminating interference from non-labeled analytes . trans-Cyfluthrin D6’s fluorine atoms improve electron capture detection (ECD) sensitivity in GC .

- Toxicity Profiles: Cypermethrin’s cyano group increases mammalian neurotoxicity compared to permethrin . Fluorinated pyrethroids (e.g., cyfluthrin) show higher insecticidal activity but raise concerns about bioaccumulation .

Biological Activity

trans-Cypermethrin D6, also known as dimethyl D6, is a synthetic pyrethroid insecticide widely used in agricultural and pest control applications. Its biological activity is primarily linked to its ability to disrupt sodium channel function in nerve cells, leading to neurotoxic effects in target organisms. This article reviews the biological activity of trans-Cypermethrin D6, including its mechanisms of action, toxicity profiles, and relevant case studies.

Sodium Channel Modulation

Trans-Cypermethrin D6 exerts its biological effects primarily through modulation of voltage-gated sodium channels (VGSCs) in neurons. This modulation leads to prolonged depolarization and increased neuronal excitability. The compound binds to the open state of sodium channels, preventing their normal inactivation, which results in continuous nerve signal transmission.

Neurotoxicity

Research indicates that trans-Cypermethrin D6 can induce neurotoxic effects similar to other pyrethroids. For instance, studies have shown that it can cause symptoms such as tremors, spasms, and ataxia in exposed organisms. In zebrafish models, exposure to trans-Cypermethrin D6 resulted in observable behavioral changes and developmental abnormalities at high concentrations .

Acute Toxicity

The acute toxicity of trans-Cypermethrin D6 varies among species. For example, studies have reported lethal concentrations (LC50) for various aquatic organisms:

Developmental Effects

In addition to acute toxicity, trans-Cypermethrin D6 has been associated with developmental effects in embryos and larvae. A study on amphibian embryos indicated significant teratogenic effects at high doses, including craniofacial malformations and reduced motility .

Case Study 1: Aquatic Toxicity

A study assessing the effects of a mixture of pyrethroids, including trans-Cypermethrin D6, on aquatic ecosystems found that exposure led to significant reductions in spontaneous neuronal network activity in vitro. The study concluded that the mixture caused dose-additive effects on neuronal activity consistent with other assessments of pyrethroid mixtures .

Case Study 2: Teratogenic Effects

In a controlled laboratory setting, researchers exposed zebrafish embryos to varying concentrations of trans-Cypermethrin D6. The results demonstrated that exposure at concentrations exceeding 5 µg/L resulted in notable developmental abnormalities and increased mortality rates among the embryos .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing trans-Cypermethrin D6 (dimethyl D6) in analytical standards?

- Methodological Answer : Synthesis should involve deuterium incorporation at dimethyl positions via established isotopic labeling techniques (e.g., acid-catalyzed exchange reactions). Characterization requires LC-MS/MS with MRM (Multiple Reaction Monitoring) for isotopic purity validation. Confirm structural integrity via NMR (¹H and ¹³C) to distinguish deuterated vs. non-deuterated protons .

- Data Consideration : Purity thresholds should exceed 98% (by HPLC), with isotopic enrichment verified via mass spectrometry (e.g., 99.5% D6 labeling) .

Q. How can researchers validate the stability of trans-Cypermethrin D6 in different matrices (e.g., biological or environmental samples)?

- Methodological Answer : Conduct matrix-specific stability studies under varying pH, temperature, and light conditions. Use spike-and-recovery experiments with isotopically labeled internal standards. For environmental matrices, simulate degradation via photolysis (UV exposure) and hydrolysis (aqueous buffers) to assess half-life .

- Data Contradiction Analysis : Discrepancies in recovery rates (e.g., <85% in fatty tissues vs. >95% in water) may indicate matrix interference; optimize extraction protocols (e.g., SPE with C18 cartridges) to mitigate lipid co-elution .

Advanced Research Questions

Q. What strategies resolve contradictory data in quantifying trans-Cypermethrin D6 metabolites (e.g., cis/trans isomer differentiation) in human biomonitoring studies?

- Methodological Answer : Use chiral chromatography (e.g., Chiralcel OD-H column) paired with high-resolution mass spectrometry (HRMS) to separate cis/trans isomers. Cross-validate with deuterated analogs to correct for matrix effects. For urinary metabolites (e.g., trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid), employ creatinine correction to normalize excretion variability .

- Case Study : NHANES data (2009) revealed geometric mean urinary metabolite levels of 1.2 µg/g creatinine; deviations >2σ require re-evaluation of exposure sources or analytical drift .

Q. How can isotopic tracing with trans-Cypermethrin D6 improve understanding of environmental fate and metabolic pathways?

- Methodological Answer : Apply stable isotope-assisted metabolomics (SIAM) to track D6-labeled compounds in soil/water systems or in vitro hepatic microsomes. Compare degradation products (e.g., via QTOF-MS) to non-deuterated controls to identify biotransformation pathways (e.g., ester cleavage vs. hydroxylation) .

- Experimental Design : Use mesocosm experiments with controlled variables (pH, microbial activity) to simulate environmental persistence. Quantify half-life differences between labeled and unlabeled compounds to assess isotopic effects .

Q. What analytical challenges arise when detecting trans-Cypermethrin D6 in complex matrices (e.g., plant tissues or wastewater), and how are they addressed?

- Methodological Answer : Challenges include ion suppression in MS due to co-eluting contaminants. Mitigate via:

- Cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE.

- Instrumentation : Employ ion mobility spectrometry (IMS) to separate isobaric interferences.

- Validation : Perform matrix-matched calibration with deuterated surrogates (e.g., trans-Permethrin D6) to correct recovery inefficiencies .

Q. Methodological Frameworks for Rigorous Inquiry

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for trans-Cypermethrin D6 studies?

- Framework :

- Feasible : Ensure access to isotopic standards and HRMS instrumentation.

- Novel : Investigate understudied pathways (e.g., interaction with cytochrome P450 isoforms).

- Ethical : Adhere to biosafety protocols for handling pyrethroid analogs.

- Relevant : Align with EPA/FDA priorities on pesticide residue monitoring .

Q. What peer-review criteria are critical for validating trans-Cypermethrin D6 research methodologies?

- Evaluation Checklist :

Properties

Molecular Formula |

C22H19Cl2NO3 |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3 |

InChI Key |

KAATUXNTWXVJKI-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.